molecular formula C12H14N2O4 B13401459 3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

Cat. No.: B13401459
M. Wt: 250.25 g/mol
InChI Key: CHYMARRIVIIBNV-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 3. Key structural features include:

  • A hydroxymethyl group (-CH2OH) at position 2.
  • A 4-hydroxyphenylmethyl substituent (-CH2-C6H4-OH) at position 4.

Its stereochemistry, particularly the (3S,6S) configuration, is critical for interactions with biological targets .

Properties

IUPAC Name

3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-6-10-12(18)13-9(11(17)14-10)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6H2,(H,13,18)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYMARRIVIIBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(seryltyrosyl) can be synthesized through the cyclization of linear dipeptides. The synthesis typically involves the formation of a peptide bond between serine and tyrosine, followed by cyclization under specific conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods: While specific industrial production methods for Cyclo(seryltyrosyl) are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclo(seryltyrosyl) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as hydroxyl and amide groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the hydroxyl groups in Cyclo(seryltyrosyl).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can reduce the carbonyl groups in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, with reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of corresponding ketones or aldehydes .

Scientific Research Applications

Cyclo(seryltyrosyl) has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study peptide bond formation and cyclization reactions.

    Biology: The compound’s anti-inflammatory and antioxidant properties make it a subject of interest in biological research.

    Medicine: Cyclo(seryltyrosyl) has shown potential therapeutic effects, including anti-cancer activity, making it a candidate for drug development.

    Industry: Its stability and bioactivity make it useful in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Cyclo(seryltyrosyl) involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways related to inflammation and oxidative stress. For instance, it can inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative damage . Additionally, Cyclo(seryltyrosyl) can interact with cellular receptors to modulate immune responses and inhibit cancer cell proliferation .

Comparison with Similar Compounds

Cytotoxicity

  • Alkylidene-Substituted DKPs : Compounds like XR334 (IC50 values <10 µM against cancer cell lines) demonstrate that conjugated double bonds (e.g., benzylidene, isopropylidene) enhance cytotoxicity by promoting π-π stacking with cellular targets .
  • Aromatic vs. Aliphatic Substituents: The target compound’s 4-hydroxyphenyl group may favor selective PTGS2 inhibition over nonspecific cytotoxicity, unlike methoxybenzylidene derivatives .

Antimicrobial and Herbicidal Activity

  • Indole-Containing DKPs: ZINC04899565 and related indolylmethyl-DKPs show broad-spectrum antimicrobial activity against S. aureus and P. aeruginosa due to interactions with bacterial methyltransferases .
  • 3-[(1H-Indol-3-yl)methyl]-6-benzyl-DKP : Exhibits herbicidal activity (EC50 185–215 mg/L) by disrupting plant cell wall synthesis, a mechanism distinct from the target compound’s GI-related effects .

Biological Activity

3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, also known as cyclo(ser-tyr), is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C12_{12}H14_{14}N2_2O4_4
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 21754-31-4
  • IUPAC Name : (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

Research indicates that piperazine-2,5-diones exhibit a range of biological activities through various mechanisms:

  • Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication and entry into host cells.
  • Anticancer Properties : Compounds within this class have demonstrated the ability to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
  • Antibacterial and Antifungal Effects : Studies have reported significant antibacterial activity against Gram-positive bacteria and moderate antifungal properties.

Biological Activity Overview

Activity Mechanism Reference
AntiviralInhibition of viral replication and entry
AnticancerInduction of apoptosis; inhibition of cell proliferation
AntibacterialDisruption of bacterial cell wall synthesis; inhibition of protein synthesis
AntifungalInhibition of fungal cell growth

Case Studies

  • Anticancer Research : A study investigated the effects of piperazine derivatives on various cancer cell lines. The results indicated that compounds with hydrophobic substitutions at the 3 and 6 positions exhibited enhanced anticancer activity compared to their linear counterparts. This was attributed to increased membrane permeability and interaction with cellular targets .
  • Antibacterial Activity : In a comparative study, cyclo(ser-tyr) showed significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM. The mechanism was linked to the inhibition of protein synthesis and disruption of nucleic acid production .
  • Antifungal Efficacy : Another investigation highlighted the antifungal properties against Candida albicans, demonstrating a reduction in biofilm formation by up to 75% when treated with cyclo(ser-tyr), surpassing the effectiveness of standard antifungal agents like fluconazole .

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